1-propyl-1h-indole-5-carboxylic acid
Description
Properties
IUPAC Name |
1-propylindole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-6-13-7-5-9-8-10(12(14)15)3-4-11(9)13/h3-5,7-8H,2,6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFAWBLWBQOZOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC2=C1C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Indole-5-Carboxylic Acid Derivatives
This approach involves the alkylation of indole-5-carboxylic acid or its derivatives with propyl iodide or similar alkyl halides in the presence of a strong base, typically sodium hydride, within a polar aprotic solvent such as N,N-dimethylformamide (DMF). The process is facilitated under controlled low temperatures to prevent side reactions.
- Dissolve indole-5-carboxylic acid in anhydrous DMF.
- Cool the solution to 0°C.
- Add sodium hydride (NaH) slowly to generate the sodium salt of the acid.
- Introduce propyl iodide dropwise, maintaining the temperature.
- Stir the mixture at room temperature for 12 hours to ensure complete alkylation.
- Quench with aqueous citric acid, extract with dichloromethane, dry, and purify via column chromatography.
- Similar procedures have been used to synthesize methyl- and other alkyl-substituted indole derivatives, with yields typically exceeding 80% (see reference).
- Alkylation at the nitrogen atom forms N-alkylated indole derivatives, which are precursors to the target compound.
Cyclization and Functionalization of Indole Precursors
An alternative route involves constructing the indole core via cyclization of suitable precursors followed by oxidation and carboxylation at the 5-position.
- Synthesize 2-aminobenzaldehyde derivatives with appropriate substituents.
- Perform Fischer indole synthesis or similar cyclization reactions to form the indole ring.
- Oxidize the indole to introduce the carboxylic acid at position 5, often using oxidizing agents like potassium permanganate or potassium dichromate.
- Alkylate the nitrogen or the 5-position using propyl halides under basic conditions.
- This method allows for selective functionalization at the 5-position, with subsequent alkylation providing the desired N-alkyl indole derivatives (see reference).
Multi-step Synthesis via Indole-2-Carboxylic Acid Derivatives
Recent studies have demonstrated that starting from indole-2-carboxylic acid derivatives, it is possible to introduce substituents at the 3- and 5-positions through a series of reactions including halogenation, formylation, and subsequent alkylation.
- Begin with 3-bromoindole-2-carboxylic acid as the precursor.
- Esterify the acid to obtain methyl or ethyl esters.
- Perform Vilsmeier–Haack formylation at the 3-position.
- Convert the formyl group to the carboxylic acid via oxidation.
- Alkylate the nitrogen at the 1-position with propyl iodide using sodium hydride in DMF.
- This route offers high regioselectivity and yields, with the final step involving alkylation of the indole nitrogen to produce N-alkyl derivatives (see reference).
Notes on Optimization and Research Findings:
- Reaction Conditions: Precise temperature control during alkylation (often at 0°C) minimizes side reactions.
- Catalysts and Solvents: Use of anhydrous DMF and sodium hydride enhances nucleophilicity of the indole nitrogen, facilitating efficient alkylation.
- Yield Enhancement: Purification techniques such as column chromatography and recrystallization are critical for obtaining high-purity products.
- Substituent Effects: Electron-withdrawing groups on the indole ring can influence reactivity and regioselectivity during synthesis.
Chemical Reactions Analysis
1-propyl-1h-indole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-propyl-1h-indole-5-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential antiviral and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-propyl-1h-indole-5-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, its antiviral activity may be due to its ability to inhibit viral replication by binding to specific viral proteins . Similarly, its anticancer properties could be attributed to its ability to induce apoptosis in cancer cells by interacting with cellular signaling pathways.
Comparison with Similar Compounds
Table 1: Comparison of Indole-5-Carboxylic Acid Derivatives
| Compound Name | N-1 Substituent | Molecular Formula | Molecular Weight (Da) | XLogP | TPSA (Ų) | Rotatable Bonds |
|---|---|---|---|---|---|---|
| 1-Propyl-1H-indole-5-carboxylic acid | Propyl | C₁₂H₁₃NO₂ | 203.09 | 3.5 | 42.1 | 4 |
| 1-Methyl-1H-indole-5-carboxylic acid | Methyl | C₁₀H₉NO₂ | 175.18 | 2.1* | 42.1 | 2 |
| 1-Isopropyl-5-methyl-1H-indole-6-carboxylic acid | Isopropyl | C₁₃H₁₅NO₂ | 217.26 | 3.8* | 42.1 | 3 |
- Key Observations: Increasing the alkyl chain length at N-1 (methyl → propyl) elevates hydrophobicity (XLogP from ~2.1 to 3.5), which may enhance membrane permeability but reduce aqueous solubility. The 1-isopropyl derivative () exhibits higher molecular weight and XLogP, suggesting branched chains introduce steric effects without significantly altering polarity.
Positional Isomers of Carboxylic Acid Groups
Table 2: Carboxylic Acid Positional Isomers
| Compound Name | Carboxylic Acid Position | Molecular Formula | Molecular Weight (Da) |
|---|---|---|---|
| This compound | 5 | C₁₂H₁₃NO₂ | 203.09 |
| 1-Methyl-1H-indole-6-carboxylic acid | 6 | C₁₀H₉NO₂ | 175.18 |
Sources :
- Key Observations :
- Positional isomerism at C-5 vs. C-6 minimally affects molecular weight but may alter electronic distribution. For example, the C-5 carboxyl group in the target compound could engage in hydrogen bonding with residues in enzyme active sites more effectively than C-6 isomers.
Heterocyclic Analogs with Pyrazole, Indazole, and Imidazole Cores
Table 3: Comparison with Non-Indole Heterocycles
| Compound Name | Core Structure | Key Substituents | Molecular Weight (Da) |
|---|---|---|---|
| This compound | Indole | N-1 propyl, C-5 COOH | 203.09 |
| 5-Isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid | Pyrazole | N-1 phenyl, C-5 isopropyl, C-4 COOH | 230.26 |
| 1H-Indazole-5-carboxylic acid | Indazole | C-5 COOH | 162.15 |
Biological Activity
1-propyl-1H-indole-5-carboxylic acid is a significant derivative of indole, a heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.
Overview of Indole Derivatives
Indole derivatives, including this compound, are recognized for their broad spectrum of biological activities, such as antiviral, anti-inflammatory, anticancer, and antimicrobial properties. These compounds interact with various biological targets, influencing numerous biochemical pathways and cellular processes.
Target Interactions
this compound has been shown to bind with high affinity to multiple receptors. This binding is crucial for its biological effects, as it can modulate receptor activity and downstream signaling pathways. For example, indole derivatives have demonstrated inhibitory activity against influenza A virus by interfering with viral replication mechanisms.
Biochemical Pathways
The compound influences several key biochemical pathways. It interacts with enzymes such as tryptophan dioxygenase, which is vital in tryptophan metabolism, potentially leading to the production of bioactive metabolites like indole-3-acetic acid.
Cellular Effects
Cell Signaling and Gene Expression
Research indicates that this compound affects cell signaling pathways and gene expression. It modulates the activity of signaling molecules involved in cell proliferation and differentiation, suggesting potential roles in cancer therapy.
Dosage Effects in Animal Models
The biological effects of this compound vary significantly with dosage. Lower doses may exhibit therapeutic effects, while higher doses can lead to toxicity. This duality underscores the importance of dosage optimization in therapeutic applications.
Case Studies and Experimental Data
A series of studies have evaluated the biological activity of indole derivatives:
- Antiviral Activity : In laboratory settings, this compound demonstrated significant antiviral properties against influenza A virus. The mechanism involves interference with viral replication processes.
- Anticancer Potential : In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. The IC50 values reported for similar indole derivatives suggest a promising anticancer profile, with values ranging from 7 to 20 µM in different studies .
- Anti-inflammatory Effects : Indole derivatives have also been reported to exhibit anti-inflammatory properties by inhibiting specific enzymes involved in inflammatory pathways .
Comparative Table of Biological Activities
Q & A
Q. What are the recommended safety protocols when handling 1-propyl-1H-indole-5-carboxylic acid in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use face shields, safety glasses (tested to NIOSH/US or EN 166/EU standards), and gloves (inspected before use, removed without touching outer surfaces) .
- Respiratory Protection: If airborne particulates are generated, employ P95/P1 filters or OV/AG/P99 respirators (US) or ABEK-P2 (EU) .
- Hygiene Practices: Wash hands before breaks and after handling. Avoid drainage system contamination .
- Disposal: Surplus material must be treated by licensed waste disposal services. Contaminated packaging should follow hazardous waste protocols .
Q. What synthetic routes are commonly employed for the preparation of this compound?
Methodological Answer: A general approach involves refluxing intermediates with sodium acetate in acetic acid. For example:
- Step 1: Condensation of 3-formyl-indole derivatives with nucleophiles (e.g., thiazolidinones) under acidic conditions .
- Step 2: Propylation via alkylation reactions (e.g., using 1-iodopropane) under controlled pH and temperature.
- Purification: Recrystallization from DMF/acetic acid mixtures or column chromatography to isolate the product .
Q. What are the key physicochemical properties of this compound?
Methodological Answer: While direct data for the propyl variant is limited, analogous indole derivatives (e.g., 2-carboxy-5-fluoro-1H-indole-3-acetic acid) provide insights:
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of this compound?
Methodological Answer:
- Catalyst Screening: Test sodium acetate, pyridine, or DMAP to enhance acylation/alkylation efficiency .
- Temperature Control: Optimize reflux duration (e.g., 3–5 hours for indole-thiazolidinone condensations) .
- Solvent Selection: Use acetic acid for acidic conditions or DMF for polar aprotic environments to stabilize intermediates .
- Yield Monitoring: Track progress via TLC or in-situ FTIR to identify side reactions (e.g., ester hydrolysis) .
Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?
Methodological Answer:
- Purity Analysis:
- Structural Elucidation:
Q. How can potential impurities in synthesized this compound be identified and quantified?
Methodological Answer:
- Impurity Profiling:
- Limit Tests: Establish thresholds for heavy metals (ICP-MS) and residual solvents (GC-MS) per ICH guidelines.
Q. What are the ecological considerations for disposing of waste containing this compound?
Methodological Answer:
- Toxicity Assessment: No ecotoxicological data is available; assume persistence and bioaccumulation potential .
- Mitigation Strategies:
- Neutralization: Hydrolyze carboxylic acid groups under alkaline conditions before disposal.
- Regulatory Compliance: Partner with licensed waste management services to adhere to EPA/REACH standards .
Contradictions and Data Gaps
- Stability Data: Limited information on decomposition products or photolytic degradation. Accelerated stability studies (40°C/75% RH for 6 months) are advised .
- Carcinogenicity: No IARC/OSHA classifications exist, but chronic toxicity studies are recommended for long-term use .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
